(R)-(4-Chlorophenyl)(phenyl)methanamine

Catalog No.
S1499746
CAS No.
163837-57-8
M.F
C13H12ClN
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(4-Chlorophenyl)(phenyl)methanamine

CAS Number

163837-57-8

Product Name

(R)-(4-Chlorophenyl)(phenyl)methanamine

IUPAC Name

(R)-(4-chlorophenyl)-phenylmethanamine

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1

InChI Key

XAFODXGEQUOEKN-CYBMUJFWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N

(R)-(4-Chlorophenyl)(phenyl)methanamine (CAS 163837-57-8) is an enantiopure chiral benzylic amine primarily utilized as the foundational building block for third-generation antihistamines, most notably Levocetirizine. As a procurement baseline, its value is defined by its strict stereochemical configuration, which dictates the pharmacological profile of downstream active pharmaceutical ingredients (APIs). Commercially available with high enantiomeric excess (>99% ee), this precursor enables highly convergent asymmetric synthesis routes, eliminating the need for late-stage chiral resolution and significantly improving overall atom economy and process yield in industrial API manufacturing [1].

Substituting (R)-(4-Chlorophenyl)(phenyl)methanamine with its racemic counterpart ((±)-4-chlorobenzhydrylamine) or the (S)-enantiomer fundamentally compromises the end-product. Using the racemate yields cetirizine, a mixture that requires double the clinical dosage and exhibits higher central nervous system (CNS) sedative side effects compared to the purified (R)-enantiomer. Attempting to resolve the racemate at a later synthetic stage (e.g., resolving racemic cetirizine or intermediate piperazines) incurs severe yield penalties—automatically discarding at least 50% of the advanced intermediate—and drastically increases resolving agent costs[1]. Furthermore, the (S)-enantiomer yields dextrocetirizine, which lacks the targeted H1-receptor affinity, making the precise (R)-configuration non-negotiable for Levocetirizine production [2].

Early-Stage Chirality Maximizes Overall API Yield

Industrial synthesis routes utilizing enantiopure (R)-(4-Chlorophenyl)(phenyl)methanamine as the starting material demonstrate vastly superior overall yields compared to late-stage resolution methods. By reacting the (R)-amine directly with tris(2-chloroethyl)amine or similar cyclizing agents, manufacturers can achieve overall Levocetirizine yields of up to 47% with 99.7% purity [1]. In contrast, synthesizing the racemic piperazine intermediate and attempting late-stage resolution with chiral acids typically caps the theoretical yield at 50% for that step, often resulting in practical overall API yields of less than 25% due to consecutive losses [2].

Evidence DimensionOverall synthesis yield of Levocetirizine
Target Compound Data~47% overall yield (using pre-resolved (R)-amine)
Comparator Or Baseline<25% practical yield (using racemic amine with late-stage resolution)
Quantified Difference>80% relative increase in overall process yield
ConditionsIndustrial cyclization and condensation sequence (e.g., via tris(2-chloroethyl)amine)

Procuring the pre-resolved (R)-amine prevents massive material waste in late-stage API synthesis, directly lowering the cost of goods sold (COGS) for Levocetirizine.

Elimination of Expensive Resolving Agents in API Production

Procuring the enantiopure (R)-amine directly bypasses the need for manufacturers to perform in-house chemical resolution. Resolving racemic 4-chlorobenzhydrylamine typically requires stoichiometric amounts of expensive chiral acids, such as L-(-)-chloromandelic acid or L-(+)-tartaric acid, along with large volumes of mixed solvents and extensive heating/cooling cycles [1]. By purchasing (R)-(4-Chlorophenyl)(phenyl)methanamine directly, manufacturers eliminate the procurement costs of these resolving agents and shorten the production cycle time by eliminating the multi-day crystallization and basic liberation steps [2].

Evidence DimensionResolving agent requirement per kg of intermediate
Target Compound Data0 kg (pre-resolved)
Comparator Or Baseline~0.7-1.0 kg of L-(+)-tartaric acid or L-(-)-chloromandelic acid per kg of racemate
Quantified Difference100% reduction in chiral resolving agent consumption
ConditionsStandard diastereomeric salt crystallization

Sourcing the enantiopure building block simplifies the supply chain and drastically reduces solvent and reagent costs associated with in-house chiral resolution.

Optical Purity Transfer (ee% Retention) During Cyclization

The procurement of high-ee (R)-(4-Chlorophenyl)(phenyl)methanamine (>99% ee) is critical because the stereocenter at the benzylic position is highly stable under standard SN2 cyclization conditions. When reacted with diethanolamine derivatives or bis-chloroethylamines to form the piperazine ring, the reaction proceeds with near-complete retention of configuration [1]. This direct chiral transfer ensures that the final Levocetirizine API meets strict pharmacopeial optical purity standards (typically >99% ee) without requiring additional, costly chiral chromatography or recrystallization steps that are mandatory when starting from lower-purity precursors [2].

Evidence DimensionFinal API Optical Purity
Target Compound Data>99.5% ee (direct chiral transfer from high-ee precursor)
Comparator Or BaselineLower ee precursors requiring downstream chiral chromatography
Quantified DifferenceElimination of downstream chiral purification steps
ConditionsN-alkylation/cyclization to form the piperazine core at 120-125 °C

High-ee starting material guarantees regulatory compliance for chiral APIs while bypassing expensive and time-consuming downstream optical purification.

Commercial API Manufacturing of Levocetirizine

This compound is the definitive starting material for the commercial-scale synthesis of Levocetirizine. By leveraging its pre-resolved (R)-configuration, manufacturers can execute a highly convergent cyclization with tris(2-chloroethyl)amine, bypassing the 50% yield cap associated with late-stage racemic resolution and directly achieving pharmacopeial-grade optical purity [1].

Development of Novel Chiral Antihistamine Analogs

For R&D teams designing next-generation H1-receptor antagonists, this enantiopure building block serves as a reliable precursor. Its stable benzylic stereocenter allows for diverse N-alkylation and derivatization without racemization, enabling the rapid library synthesis of structurally related chiral piperazine derivatives [2].

Reference Standard for Chiral Chromatography Validation

In analytical chemistry, highly pure (R)-(4-Chlorophenyl)(phenyl)methanamine is required as a certified reference material. It is used to validate chiral HPLC and GC methods, establish system suitability criteria, and quantify enantiomeric excess in batches of racemic or partially resolved 4-chlorobenzhydrylamine [3].

XLogP3

3.5

Dates

Last modified: 08-15-2023

Explore Compound Types